
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of a methyl ester group attached to a propanoate chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(3,5-dimethylpyridin-2-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 2-(3,5-dimethylpyridin-2-yl)acetate
- Ethyl 2-(3,5-dimethylpyridin-2-yl)propanoate
Comparison: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is unique due to its specific ester group and propanoate chain, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2-(3,5-dimethylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(12-6-7)9(3)11(13)14-4/h5-6,9H,1-4H3 |
InChIキー |
YPBCRXPPNYBOER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

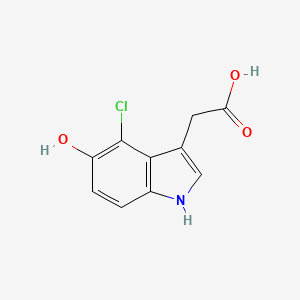
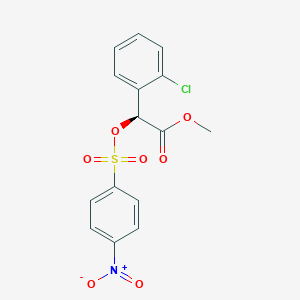
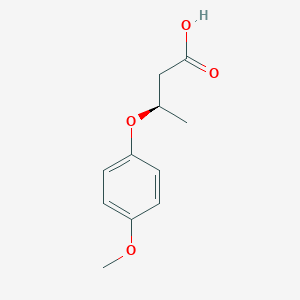
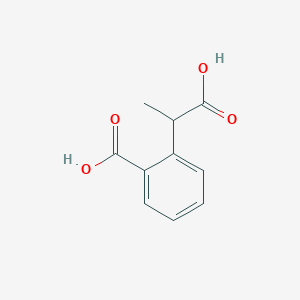
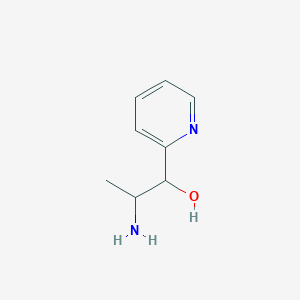
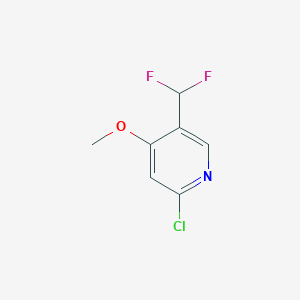

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
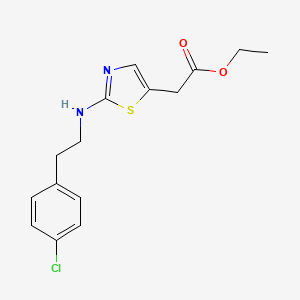

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
